S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate
CAS No.: 60823-19-0
Cat. No.: VC0032073
Molecular Formula: C6H14NO3PS2
Molecular Weight: 243.276
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60823-19-0 |
|---|---|
| Molecular Formula | C6H14NO3PS2 |
| Molecular Weight | 243.276 |
| IUPAC Name | 2-dimethoxyphosphinothioylsulfanyl-N,N-dimethylacetamide |
| Standard InChI | InChI=1S/C6H14NO3PS2/c1-7(2)6(8)5-13-11(12,9-3)10-4/h5H2,1-4H3 |
| Standard InChI Key | VHTIGCLVQVVTJC-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)CSP(=S)(OC)OC |
Introduction
Chemical Structure and Properties
Chemical Identification
S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate is uniquely identified through several standardized chemical classification systems. The compound's identifying information is presented in Table 1, providing a comprehensive reference for researchers and chemical professionals.
Table 1: Chemical Identification Data
| Parameter | Value |
|---|---|
| CAS Registry Number | 60823-19-0 |
| Molecular Formula | C₆H₁₄NO₃PS₂ |
| Molecular Weight | 243.276 g/mol |
| IUPAC Name | 2-dimethoxyphosphinothioylsulfanyl-N,N-dimethylacetamide |
| Chemical Structure | Organophosphorus compound with phosphorodithioate functionality |
The compound features a central phosphorus atom bonded to sulfur atoms, with dimethoxy groups and a dimethylamino-substituted acetamide moiety.
Structural Components and Organization
The molecular structure of S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate consists of several key functional groups that determine its chemical behavior. The compound features a phosphorodithioate core (P(=S)S) with two methoxy groups (O-CH₃) attached to the phosphorus atom. Additionally, it contains a 2-(dimethylamino)-2-oxoethyl group linked through a sulfur atom to the phosphorus center.
This structural arrangement creates a molecule with multiple potential reaction sites, including the phosphorus-sulfur bonds, the carbonyl group, and the tertiary amine functionality. These structural elements contribute to the compound's chemical reactivity and potential applications in various synthetic pathways.
Physical and Chemical Properties
S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate possesses distinct physical and chemical properties that influence its handling, storage, and application in research settings. While specific experimental data on this compound is limited in the available literature, its properties can be inferred from its structural features and related compounds.
The phosphorodithioate functional group contributes to the compound's stability and reactivity profile. This group typically exhibits nucleophilic character at the sulfur atoms, making it susceptible to reactions with electrophiles. The presence of the dimethylamino group adds basicity to the molecule, potentially affecting its solubility in various solvents and its interaction with acidic compounds.
Based on structural analysis and comparison with similar organophosphorus compounds, S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate likely exhibits the following properties:
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Moderate to high solubility in organic solvents such as methanol, acetone, and chlorinated solvents
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Limited water solubility due to its predominantly organic nature
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Potential for hydrogen bonding through its carbonyl and amino functionalities
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Susceptibility to hydrolysis under strongly acidic or basic conditions
Synthesis and Manufacturing
Industrial Production
Commercial production of S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate is handled by specialized chemical manufacturers that possess the necessary expertise and equipment for handling organophosphorus compounds. Companies like AstaTech Inc. are known to manufacture this compound, typically achieving purity levels around 95%.
The industrial synthesis may employ alternative routes that are optimized for scale, cost-efficiency, and safety. These processes often utilize continuous flow reactors or batch processes with enhanced mixing and temperature control systems to ensure consistent product quality and minimize the formation of byproducts.
Applications and Uses
Research Applications
In research settings, S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate may serve as:
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A synthetic intermediate in the preparation of more complex organophosphorus compounds
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A model compound for studying phosphorus-sulfur bond reactivity
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A reagent in mechanistic studies involving phosphorothioate transfers
Related Compounds
Structurally Related Organophosphorus Compounds
Several compounds bear structural similarities to S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate, differing in specific functional groups or substitution patterns. One notable example is Phosphorodithioic acid, S-(2-amino-2-oxoethyl) O,O-dimethyl ester, which has a primary amine group in place of the dimethylamino functionality.
This related compound has the following properties:
Another structurally related compound is O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate, which has a different arrangement of the phosphorus-containing functional group but retains the dimethylamino moiety.
Functional Analogues
Beyond structural similarities, functional analogues of S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate include other organophosphorus compounds that share similar chemical reactivity or potential applications. These include various phosphorothioates, phosphonothioates, and phosphorodithioates that are utilized in research, agricultural, or industrial settings.
The structural and functional relationships between these compounds provide valuable insights for researchers seeking to understand the chemical behavior of S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate or to develop new compounds with enhanced properties for specific applications.
Current Research and Future Directions
Research involving S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate and related organophosphorus compounds continues to evolve as new synthetic methodologies and analytical techniques emerge. Current research interests include:
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Development of more efficient and environmentally friendly synthetic routes
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Investigation of novel applications in catalysis and materials science
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Understanding structure-activity relationships to guide the design of compounds with specific properties
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Exploring potential biological activities for pharmaceutical or agricultural applications
Future research directions may focus on enhancing the selectivity and efficiency of reactions involving phosphorodithioate compounds, as well as developing greener approaches to their synthesis and utilization.
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